Dimethyl tetradec-7-enedioate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
925-84-8 |
|---|---|
Molecular Formula |
C16H28O4 |
Molecular Weight |
284.39 g/mol |
IUPAC Name |
dimethyl tetradec-7-enedioate |
InChI |
InChI=1S/C16H28O4/c1-19-15(17)13-11-9-7-5-3-4-6-8-10-12-14-16(18)20-2/h3-4H,5-14H2,1-2H3 |
InChI Key |
PNLUBTYXDPSADQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCCC=CCCCCCC(=O)OC |
Origin of Product |
United States |
Synthetic Methodologies for Dimethyl Tetradec 7 Enedioate
Olefin Metathesis Approaches to Unsaturated Diesters
Olefin metathesis stands out as a versatile and widely adopted strategy for constructing unsaturated diesters. The reaction's tolerance for various functional groups, including esters, and the development of highly efficient and well-defined catalysts have made it a cornerstone in modern organic synthesis. uwindsor.ca Both intermolecular (cross-metathesis) and intramolecular (ring-closing metathesis) as well as self-metathesis variants are utilized, with the choice depending on the desired product and available starting materials. For a linear symmetric diester like Dimethyl tetradec-7-enedioate, self-metathesis and cross-metathesis are the most relevant approaches.
Cross-metathesis (CM) is an intermolecular reaction that joins two different olefinic substrates. sigmaaldrich.com In theory, the synthesis of this compound could be envisioned through the cross-metathesis of two different unsaturated monoesters. However, a significant challenge in cross-metathesis is controlling selectivity. A reaction between two different terminal alkenes can statistically lead to a mixture of three products: the desired heterodimer and two different homodimers from each starting material, complicating purification and reducing the yield of the target compound. organic-chemistry.org
The success of modern olefin metathesis is largely due to the development of well-defined, functional group-tolerant catalysts, particularly those based on ruthenium. wikipedia.orguwindsor.ca These catalysts are favored for synthesizing diesters due to their stability and compatibility with the ester functional group.
Key catalytic systems include:
Grubbs Catalysts : The first-generation Grubbs catalyst (a benzylidene-ruthenium complex with two tricyclohexylphosphine (B42057) ligands) and the more active second-generation Grubbs catalyst (where one phosphine (B1218219) ligand is replaced by an N-heterocyclic carbene, or NHC) are workhorses in the field. libretexts.org The second-generation catalyst generally offers higher reactivity, especially for more challenging or sterically hindered substrates. organic-chemistry.org
Hoveyda-Grubbs Catalysts : These catalysts feature a chelating isopropoxybenzylidene ligand. They are known for their enhanced stability and, in some cases, slower initiation rates, which can be advantageous. sigmaaldrich.com Modifications to the N-heterocyclic carbene (NHC) ligand and the chelating arm have led to a wide array of catalysts with tailored activities and selectivities. researchgate.net
Specialized Ruthenium Catalysts : For specific outcomes like stereoselectivity, numerous specialized ruthenium complexes have been developed. These include catalysts designed to favor the formation of Z-olefins, which are often the more challenging isomer to synthesize kinetically. mdpi.com
| Catalyst Type | Key Features | Common Applications |
|---|---|---|
| Grubbs I | First-generation, good functional group tolerance. | General metathesis, RCM, CM. |
| Grubbs II | Higher activity than Gen I due to NHC ligand. | More challenging CM, sterically hindered olefins. |
| Hoveyda-Grubbs II | High stability, regenerable catalyst. Slower initiation. | Reactions requiring high stability and control. |
| Z-Selective Catalysts | Contain modified Ru-complexes to favor kinetic Z-product. | Stereoselective synthesis of Z-alkenes. |
The substrate scope for cross-metathesis reactions catalyzed by ruthenium complexes is broad, accommodating a wide range of functional groups such as esters, ethers, halides, and alcohols. mdpi.com To achieve a selective cross-metathesis outcome and maximize the yield of the desired diester, reaction conditions must be carefully controlled.
Key parameters include:
Substrate Reactivity : Selectivity can be improved by reacting an olefin that homodimerizes quickly (Type I) with one that is slow to homodimerize but reactive in cross-metathesis (Type II). illinois.edu For diester synthesis, this could involve reacting a simple α,β-unsaturated ester with a long-chain terminal olefinic ester.
Concentration : Cross-metathesis reactions are typically run at higher concentrations to favor the intermolecular pathway over potential intramolecular side reactions. sigmaaldrich.com
Temperature : Reactions are often performed at temperatures ranging from room temperature to 40-100°C, depending on the catalyst's initiation temperature and the substrates' reactivity. sigmaaldrich.comifpenergiesnouvelles.fr
Solvent : Deoxygenated solvents like dichloromethane (B109758) (CH₂Cl₂) or toluene (B28343) are commonly used. sigmaaldrich.com For green chemistry applications, solvents like dimethyl carbonate have also been successfully employed. beilstein-journals.org
Atmosphere : To drive the reaction forward, especially when ethylene (B1197577) is a byproduct, the reaction can be run under a vacuum or with a continuous stream of an inert gas like argon or nitrogen to remove the volatile byproduct. sigmaaldrich.comlibretexts.org
A critical aspect of synthesizing this compound is controlling the stereochemistry of the C7 double bond. In standard olefin metathesis, the reaction is reversible, and the product ratio of E- and Z-isomers often reflects the thermodynamic equilibrium, which heavily favors the more stable E (trans) isomer. mdpi.com
However, significant progress has been made in achieving kinetic control to selectively produce the less stable Z (cis) isomer. This is accomplished using specially designed catalysts:
Z-Selective Ruthenium Catalysts : These catalysts typically feature bulky N-heterocyclic carbene (NHC) ligands or specific chelated ruthenium structures. mdpi.com The steric environment around the metal center forces the substrates to approach in a way that leads preferentially to the formation of a syn-metallacyclobutane intermediate, which in turn collapses to yield the Z-alkene. mdpi.com
Stereoretentive Metathesis : Another advanced strategy involves catalysts that can preserve the stereochemistry of the starting olefins in the final product. organic-chemistry.org
Achieving high stereoselectivity often requires careful selection of the catalyst and optimization of reaction conditions, as factors like temperature and solvent can influence the E/Z ratio. beilstein-journals.org
Self-metathesis (also known as homodimerization) is a highly effective and atom-economical method for synthesizing symmetric C₂ₙ olefins from Cₙ terminal olefins. wikipedia.org For this compound, a symmetric C₁₄ diester, the ideal precursor would be methyl oct-7-enoate (a C₈ monoester). The self-metathesis of this substrate would directly yield the desired product along with ethylene as the sole byproduct. libretexts.org The removal of gaseous ethylene from the reaction vessel provides a strong thermodynamic driving force, shifting the equilibrium toward the formation of the desired dimer. wikipedia.orglibretexts.org
This approach is highly convergent and avoids the selectivity issues inherent in cross-metathesis. A similar transformation, the self-metathesis of methyl undec-9-enoate to produce dimethyl octadec-9-enedioate, demonstrates the viability of this pathway for creating long-chain symmetric diesters from renewable fatty acid derivatives. nih.gov
The choice of catalyst is crucial for an efficient self-metathesis reaction. The catalyst must not only be active but also stable enough to maintain its efficacy throughout the reaction, as decomposition can lead to unwanted side reactions like olefin isomerization. acs.org
Catalyst Selection : Second-generation Grubbs and Hoveyda-Grubbs catalysts are generally effective for the self-metathesis of functionalized olefins like unsaturated esters. researchgate.net The selection often depends on the purity of the substrate and the desired reaction rate. For example, catalyst III (a third-generation Grubbs catalyst) has been shown to be highly efficient in the ethenolysis of oleates, a related process, while catalyst II is effective in subsequent metathesis steps. nih.gov
Optimization : Key to optimizing the reaction is the efficient removal of the ethylene byproduct, which is typically achieved by conducting the reaction under reduced pressure or by bubbling an inert gas through the reaction mixture. sigmaaldrich.com Catalyst loading is another important parameter; while higher loadings can increase the reaction rate, they also increase cost and the potential for catalyst decomposition pathways to become significant. acs.org Low catalyst loadings are often sufficient when the removal of ethylene is efficient.
| Precursor Example | Catalyst | Solvent | Conditions | Product Example |
|---|---|---|---|---|
| Methyl 10-undecenoate | Grubbs II | Dichloromethane | Reflux, Argon atmosphere | Dimethyl eicos-10-enedioate |
| Methyl Oleate (B1233923) (ethenolysis product) | Catalyst III, then Catalyst II | Dimethyl Carbonate (DMC) | Ethenolysis followed by in-situ metathesis | Dimethyl octadec-9-enedioate |
| Methyl oct-7-enoate | Hoveyda-Grubbs II | Toluene | Heat, Vacuum | This compound |
The data in Table 2 is illustrative of typical conditions for analogous reactions and represents a viable pathway for the target compound.
Self-Metathesis Pathways for Symmetric Diesters
Mechanistic Considerations of Self-Metathesis on Functionalized Alkenes
The self-metathesis of functionalized alkenes, such as unsaturated fatty acid esters, is a cornerstone for the production of this compound and related compounds. ias.ac.in This reaction is typically catalyzed by transition metal complexes, most notably those based on ruthenium, such as Grubbs' and Hoveyda-Grubbs catalysts. ias.ac.in The generally accepted mechanism, proposed by Chauvin, involves a series of [2+2] cycloaddition and cycloreversion steps between the alkene and a metal alkylidene species. ias.ac.inlibretexts.org
The catalytic cycle is initiated by the reaction of the pre-catalyst with the alkene substrate to form a catalytically active 14-electron metal-alkylidene intermediate. mdpi.com This species then reacts with another molecule of the functionalized alkene to form a metallacyclobutane intermediate. ias.ac.inlibretexts.org This four-membered ring is unstable and undergoes a retro-[2+2] cycloaddition, breaking apart to form a new alkene and a new metal alkylidene. This process is repeated, leading to a statistical distribution of products, unless one of the products is removed from the reaction mixture. d-nb.info
For the synthesis of this compound, a potential starting material would be methyl hept-3-enoate. The self-metathesis of this precursor would yield this compound and 3-hexene. The presence of functional groups, such as the ester moiety in the starting material, can influence the catalyst's activity and stability. However, modern ruthenium-based catalysts have demonstrated remarkable tolerance to a wide range of functional groups. harvard.edu
The reaction equilibrium can be shifted towards the desired diester product by removing the more volatile alkene co-product. scielo.br In the case of methyl oleate self-metathesis, which produces dimethyl octadec-9-enedioate, the co-product is 9-octadecene. ias.ac.in The efficiency of the reaction is also dependent on factors such as catalyst loading, temperature, and reaction time. ias.ac.in
Ethenolysis as a Strategic Derivatization Route
Ethenolysis, the cross-metathesis of an alkene with ethylene, serves as a powerful tool for the derivatization of long-chain unsaturated esters into valuable shorter-chain terminal alkenes. psu.edunih.govresearchgate.net This process is particularly relevant in oleochemistry, where it is used to convert fatty acid esters into important chemical intermediates. scielo.brpsu.edu For example, the ethenolysis of methyl oleate yields 1-decene (B1663960) and methyl 9-decenoate, both of which have significant industrial applications. psu.edunih.gov
The reaction is typically carried out using ruthenium-based metathesis catalysts and an excess of ethylene to favor the cross-metathesis over self-metathesis of the starting ester. psu.edu The use of elevated ethylene pressure can further drive the reaction to completion. psu.edu While not a direct synthesis of this compound, ethenolysis can be a strategic step in a multi-step synthesis. For instance, a long-chain unsaturated ester could be subjected to ethenolysis to produce a shorter-chain terminal unsaturated ester, which could then undergo further transformations to yield the target diester.
Recent advancements have explored the use of more sustainable and readily available catalysts, including those based on earth-abundant metals like molybdenum and tungsten, for the ethenolysis of fatty acid esters. nih.gov Furthermore, the reaction conditions have been optimized to be more environmentally benign, with studies investigating the use of room-temperature ionic liquids as solvents to facilitate catalyst recycling. nih.gov
Continuous Flow Metathesis Processes for Diester Synthesis
The implementation of continuous flow technology in olefin metathesis offers several advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety, and the potential for straightforward scaling up. rsc.orgacs.org For the synthesis of diesters like this compound, continuous flow reactors can provide a more efficient and controlled reaction environment.
In a typical continuous flow setup for metathesis, a solution of the starting unsaturated ester and the catalyst is pumped through a heated reactor coil. The residence time in the reactor can be precisely controlled to optimize conversion and selectivity. acs.org The output stream contains the desired diester, the alkene co-product, and the catalyst. The volatile alkene can be easily separated, and recent developments have focused on the integration of in-line purification methods to remove the metal catalyst from the product stream. acs.org
The use of vortex fluidic devices has also been shown to be effective in mediating the synthesis of diesters at room temperature under continuous flow, offering a greener and more efficient alternative to conventional methods. rsc.org These devices utilize mechanical energy to drive the reaction, resulting in high yields with short residence times. rsc.org The development of heterogeneous catalysts, which can be packed into a column and used in a continuous flow system, further enhances the sustainability of this approach by simplifying catalyst separation and reuse. rsc.org
Alternative Chemical Synthesis Routes to Long-Chain Unsaturated Diesters
While metathesis is a dominant strategy, other chemical synthesis routes can also be employed to produce long-chain unsaturated diesters. These methods often involve the construction of the carbon skeleton through precursor-based strategies or the modification of existing functional groups.
Precursor-Based Synthesis Strategies
Long-chain unsaturated diesters can be synthesized from smaller, functionalized precursors through various carbon-carbon bond-forming reactions. One approach involves the use of dicarboxylic acids or their derivatives and unsaturated alcohols. For example, a dicarboxylic acid can be esterified with an unsaturated alcohol to form the desired diester.
Another strategy involves the use of bio-derived platform molecules. For instance, unsaturated di-acids obtained from the fermentation of biomass can be esterified with methanol (B129727) to produce the corresponding dimethyl esters. mdpi.com The position of the double bond in the final product would depend on the structure of the starting di-acid.
The synthesis of novel diesters has also been reported from carbohydrate-derived 5-(chloromethyl)furfural (CMF). rsc.org This platform chemical can be converted into monoesters, which are then reacted with carboxylic acid salts to form diesters through nucleophilic substitution. rsc.org This approach allows for the creation of a diverse range of diesters with varying chain lengths and functionalities.
Functional Group Interconversions Leading to Diesters
Functional group interconversions provide another avenue for the synthesis of long-chain unsaturated diesters. These transformations involve the conversion of one functional group into another, allowing for the construction of the target molecule from a readily available starting material. solubilityofthings.comslideshare.netfiveable.me
A common strategy is the esterification of a long-chain unsaturated dicarboxylic acid. The dicarboxylic acid can be obtained through various methods, including the oxidation of corresponding diols or the hydrolysis of dinitriles. Once the dicarboxylic acid is obtained, it can be converted to the dimethyl ester through reaction with methanol in the presence of an acid catalyst.
Alternatively, a molecule containing two terminal alkyne groups could be envisioned as a precursor. Selective reduction of the alkynes to cis-alkenes, followed by functional group manipulation at the chain ends to introduce ester functionalities, could lead to the desired unsaturated diester. The choice of reagents for these transformations is crucial to ensure high selectivity and yield. imperial.ac.uk
Potential for Enzymatic and Biocatalytic Synthesis of Diesters
The use of enzymes as catalysts in organic synthesis offers several advantages, including high selectivity, mild reaction conditions, and reduced environmental impact. nih.govresearchgate.netacs.org Lipases, in particular, have been extensively studied for their ability to catalyze the formation of ester bonds. nih.govwikipedia.org
The enzymatic synthesis of long-chain diesters can be achieved through the esterification of a dicarboxylic acid with an alcohol or the transesterification of an existing ester. nih.govresearchgate.net For the synthesis of this compound, a potential biocatalytic route could involve the esterification of tetradec-7-enedioic acid with methanol, catalyzed by an immobilized lipase (B570770). Immobilized enzymes are particularly attractive for industrial applications as they can be easily recovered and reused. nih.govnih.gov
Biocatalytic processes can be carried out in solvent-free systems, further enhancing their green credentials. nih.gov Research has demonstrated the successful synthesis of various diesters, including those with branched chains, using lipase catalysis with high yields. nih.gov The development of robust and efficient biocatalysts is an active area of research, with the potential to provide sustainable and economically viable routes to a wide range of valuable chemicals, including long-chain unsaturated diesters. researchgate.netrsc.org
Enzyme-Catalyzed Esterification and Transesterification
Enzyme-catalyzed esterification and transesterification are well-established methods for the synthesis of esters, including diesters of dicarboxylic acids. These reactions typically employ lipases, which are highly efficient and versatile biocatalysts.
The direct esterification of tetradec-7-enedioic acid with methanol, catalyzed by a lipase, would yield this compound. This reaction is reversible, and strategies to drive the equilibrium towards the product side are often necessary. These can include the removal of water, a byproduct of the reaction, or using a large excess of the alcohol.
Alternatively, transesterification offers another route. This would involve the reaction of a different ester of tetradec-7-enedioic acid (e.g., a vinyl or ethyl ester) with methanol in the presence of a lipase. The choice of the starting ester can influence the reaction equilibrium and rate.
While specific studies on the enzymatic synthesis of this compound are not extensively documented in publicly available literature, the principles of lipase-catalyzed esterification are widely applicable. Research on the synthesis of other dicarboxylic acid esters provides valuable insights into potential reaction conditions and enzyme choices. For instance, lipases from Candida antarctica (often immobilized as Novozym 435) are frequently used for such transformations due to their broad substrate specificity and high stability.
Table 1: Representative Data for Lipase-Catalyzed Esterification of Dicarboxylic Acids
| Dicarboxylic Acid | Alcohol | Lipase Source | Reaction Medium | Temperature (°C) | Conversion (%) |
| Adipic Acid | 1-Butanol | Candida antarctica Lipase B | Toluene | 50 | >95 |
| Sebacic Acid | Ethanol (B145695) | Rhizomucor miehei Lipase | Solvent-free | 60 | 92 |
| Azelaic Acid | 1-Propanol | Pseudomonas cepacia Lipase | Heptane | 45 | 88 |
This table presents illustrative data from studies on similar dicarboxylic acids to demonstrate the general feasibility and conditions of enzyme-catalyzed esterification. The data is representative and not specific to this compound.
Biocatalytic Approaches for Olefin Functionalization
The synthesis of the precursor, tetradec-7-enedioic acid, can be envisioned through biocatalytic functionalization of an appropriate olefin. One of the most studied biocatalytic methods for producing dicarboxylic acids is the ω-oxidation of fatty acids by microorganisms. fraunhofer.de This pathway involves the enzymatic conversion of a terminal methyl group of a fatty acid into a carboxylic acid group. nih.gov
For the synthesis of tetradec-7-enedioic acid, a potential precursor would be a C14 unsaturated fatty acid. The ω-oxidation pathway typically involves a series of enzymes:
A cytochrome P450 monooxygenase introduces a hydroxyl group at the terminal (ω) carbon.
An alcohol oxidase or dehydrogenase then oxidizes the hydroxyl group to an aldehyde.
Finally, an aldehyde dehydrogenase oxidizes the aldehyde to a carboxylic acid.
Yeasts of the genus Candida are well-known for their ability to perform ω-oxidation of fatty acids and alkanes to produce dicarboxylic acids. fraunhofer.dewikipedia.org Genetic engineering of these microorganisms to enhance the ω-oxidation pathway and block the competing β-oxidation (fatty acid degradation) pathway can lead to high yields of dicarboxylic acids. fraunhofer.de
While this approach starts from a fatty acid (which already contains a carboxyl group), another theoretical biocatalytic approach could involve the direct difunctionalization of a C14 diene, though this is less commonly reported for long-chain dicarboxylic acids.
Research has also explored the reverse reaction: the photoenzymatic decarboxylation of dicarboxylic acids to produce olefins. acs.org This highlights the potential of biocatalysis to manipulate the carboxyl groups on long-chain hydrocarbons.
Table 2: Examples of Biocatalytic Production of Long-Chain Dicarboxylic Acids via ω-Oxidation
| Substrate | Microorganism | Dicarboxylic Acid Product | Titer (g/L) |
| Oleic Acid (C18:1) | Candida tropicalis | Octadec-9-enedioic acid | >100 |
| Myristic Acid (C14) | Candida bombicola | Tetradecanedioic acid | ~60 |
| Palmitic Acid (C16) | Engineered Yarrowia lipolytica | Hexadecanedioic acid | >80 |
This table provides examples of long-chain dicarboxylic acid production using microbial ω-oxidation, illustrating the potential for synthesizing the saturated or unsaturated backbone of molecules like tetradec-7-enedioic acid. The data is based on reported findings for similar compounds.
Chemical Transformations and Reactivity Profiles of Dimethyl Tetradec 7 Enedioate
Reactions Involving the Carbon-Carbon Double Bond
The centrally located carbon-carbon double bond in Dimethyl tetradec-7-enedioate is a site of significant chemical reactivity, allowing for a variety of addition and cleavage reactions.
Hydrogenation Studies for Saturated Diester Analogs
The conversion of the unsaturated this compound to its saturated analog, Dimethyl tetradecanedioate, can be readily achieved through catalytic hydrogenation. This process involves the addition of hydrogen across the C=C double bond. youtube.com The selective partial hydrogenation of polyunsaturated fatty acids to their monounsaturated counterparts is a well-established industrial process, highlighting the feasibility of such transformations. rsc.org
Various catalysts are effective for the hydrogenation of unsaturated esters. For instance, bubbling hydrogen gas through a heated oil in the presence of a nickel catalyst is a common industrial method to convert unsaturated fats to saturated ones. youtube.com For laboratory-scale synthesis, catalysts such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C) are typically employed under a hydrogen atmosphere. The reaction is generally carried out in a suitable solvent like ethanol (B145695) or ethyl acetate (B1210297).
Table 1: Illustrative Hydrogenation Conditions for Unsaturated Esters
| Catalyst | Substrate (Analog) | Temperature (°C) | Pressure (atm) | Solvent | Product | Reference |
|---|---|---|---|---|---|---|
| Nickel | Unsaturated Vegetable Oil | High | N/A | None (Heated Oil) | Saturated Fat | youtube.com |
| Pd/C | Oleic Acid Methyl Ester | Ambient | 1 | Ethanol | Methyl Stearate | N/A |
Oxidative Cleavage Reactions
The carbon-carbon double bond of this compound can be cleaved through oxidation, leading to the formation of shorter-chain carboxylic acids or aldehydes. Ozonolysis is a powerful and widely used method for this transformation. researchgate.net The reaction proceeds by treating the alkene with ozone (O₃), which forms an unstable primary ozonide, followed by rearrangement to a more stable ozonide. Subsequent workup of the ozonide determines the final products.
For example, the ozonolysis of methyl oleate (B1233923), an 18-carbon monounsaturated ester, followed by oxidative workup (e.g., with hydrogen peroxide), yields azelaic acid (a nine-carbon dicarboxylic acid) and pelargonic acid (a nine-carbon monocarboxylic acid). researchgate.netnih.gov Similarly, the ozonolysis of this compound would be expected to yield heptanedioic acid monomethyl ester.
Another method for oxidative cleavage involves the use of stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄) in combination with sodium periodate (B1199274) (NaIO₄). cdnsciencepub.com This method directly cleaves the double bond to produce carboxylic acids.
Table 2: Expected Products from Oxidative Cleavage of this compound
| Reagent(s) | Expected Product(s) | Reference (Analogous Reactions) |
|---|---|---|
| 1. O₃, 2. H₂O₂ | Heptanedioic acid monomethyl ester | researchgate.netnih.gov |
Hydrofunctionalization Reactions (e.g., Hydroformylation)
Hydroformylation, also known as the oxo process, involves the addition of a formyl group (CHO) and a hydrogen atom across the double bond. wikipedia.org This reaction converts the alkene functionality into an aldehyde. For an internal alkene like the one in this compound, hydroformylation can lead to a mixture of isomeric aldehydes. The reaction is typically catalyzed by transition metal complexes, most commonly cobalt or rhodium. mt.com
The hydroformylation of long-chain unsaturated esters like methyl oleate has been studied, and the resulting aldehydes can be further converted into other valuable chemicals, such as alcohols or carboxylic acids. acs.org For this compound, hydroformylation would introduce an aldehyde group at either the C-7 or C-8 position, resulting in a mixture of formyl-substituted diesters. The regioselectivity of the reaction can often be controlled by the choice of catalyst and ligands. researchgate.net
Polymerization via Olefinic Linkages
The double bond in this compound allows it to act as a monomer in polymerization reactions. Acyclic Diene Metathesis (ADMET) is a powerful technique for the polymerization of dienes and has been applied to unsaturated fatty acid esters. researchgate.net Although this compound is not a diene, it could potentially undergo cross-metathesis with other dienes to be incorporated into a polymer chain. More relevantly, self-metathesis of a similar unsaturated diester, followed by hydrogenation, can produce long-chain polyesters.
The polymerization is typically catalyzed by ruthenium-based catalysts, such as Grubbs' catalysts. pressbooks.pub The reaction proceeds through the cleavage and reformation of carbon-carbon double bonds, leading to the formation of a polymer and a small volatile olefin, such as ethylene (B1197577), which drives the reaction to completion. nih.gov This method has been used to synthesize a variety of polyesters from renewable resources. mdpi.comrsc.org
Reactions Involving the Methyl Ester Functional Groups
The two methyl ester groups at the ends of the this compound molecule are also sites for chemical modification.
Transesterification with Diverse Alcohols
Transesterification is a process where the alcohol portion of an ester is exchanged with another alcohol. nih.gov This reaction is commonly used in the production of biodiesel, where triglycerides (triesters of glycerol) are reacted with a short-chain alcohol like methanol (B129727) in the presence of a catalyst to produce fatty acid methyl esters. youtube.com
The methyl ester groups of this compound can undergo transesterification with a variety of other alcohols, including longer-chain alcohols or diols. This reaction is typically catalyzed by an acid (e.g., sulfuric acid) or a base (e.g., sodium methoxide). Lipase-catalyzed transesterification is also a viable and more environmentally friendly alternative. nih.gov This reaction can be used to synthesize a wide range of new diesters with different properties, depending on the alcohol used. For example, reaction with a long-chain alcohol would produce a more lipophilic diester, while reaction with a diol could lead to the formation of polyesters.
Table 3: Illustrative Conditions for Transesterification of Long-Chain Esters
| Catalyst Type | Catalyst Example | Alcohol | Temperature | Product Type | Reference |
|---|---|---|---|---|---|
| Acid | Sulfuric Acid | Various Alcohols | Elevated | New Diester | researchgate.net |
| Base | Sodium Methoxide | Methanol | 60-70°C | Fatty Acid Methyl Esters (Biodiesel) | nih.gov |
Derivatization Strategies for Advanced Molecular Scaffolds
The unique trifunctional nature of this compound allows for more complex derivatization strategies, enabling the synthesis of advanced molecular scaffolds. These strategies can involve selectively modifying one functional group while preserving the others or engaging multiple functional groups in a single transformation.
A key strategy in the derivatization of symmetric diesters like this compound is the selective functionalization of only one of the two ester groups. This desymmetrization reaction yields a mono-functionalized product, a half-ester, which is a valuable bifunctional building block for further synthesis.
Selective monohydrolysis, or monosaponification, can be challenging as the reaction often produces a mixture of the starting diester, the desired half-ester, and the fully hydrolyzed diacid. morressier.com However, highly efficient methods have been developed. One successful approach involves using a semi-two-phase system of tetrahydrofuran (B95107) (THF) and a dilute aqueous NaOH solution at low temperatures (e.g., 0 °C). organic-chemistry.orgnih.gov This method has been shown to provide half-esters from various symmetric diesters in high yields. organic-chemistry.orgdatapdf.com The success of this method is attributed to the formation of micellar aggregates by the intermediate monocarboxylate, which protects the remaining ester group from further hydrolysis. morressier.com
Enzymatic hydrolysis offers another powerful tool for selective monofunctionalization. Lipases can exhibit high selectivity for hydrolyzing one ester group in a diester, providing the monoacid under very mild reaction conditions. psu.edu This approach avoids the use of harsh reagents and can lead to very clean reaction profiles.
| Method | Key Conditions | Advantage | Reference |
| Chemical Monohydrolysis | THF-water, dilute NaOH, 0 °C | High yields, clean reaction, practical | organic-chemistry.orgnih.gov |
| Enzymatic Monohydrolysis | Lipase (B570770) catalyst, aqueous buffer | High selectivity, mild conditions, environmentally benign | psu.edu |
Tandem reactions, also known as cascade or domino reactions, are processes where multiple bond-forming events occur in a single pot without isolating intermediates. princeton.edu These strategies are highly efficient for building molecular complexity. This compound is a suitable substrate for such reactions due to the presence of both nucleophilic (after conversion to an enolate) and electrophilic centers, as well as a reactive double bond.
One plausible tandem strategy involves a Michael-type conjugate addition to the α,β-unsaturated system that could be formed from the diester, followed by an intramolecular cyclization. While the double bond in tetradec-7-enedioate is not conjugated with the ester carbonyls, it can be made reactive towards conjugate addition through various catalytic methods. For example, a tandem conjugate addition-alkylation of an unsaturated amide has been demonstrated to build stereocomplexity efficiently. nih.gov A similar strategy could be envisioned where a nucleophile adds to the double bond (activated by a catalyst), and the resulting intermediate anion is trapped by one of the electrophilic ester carbonyls, leading to a cyclic structure.
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, represent another advanced approach. mdpi.com Unsaturated esters are known to participate in various MCRs. For instance, the reaction of amines, aldehydes, and acetylene (B1199291) dicarboxylate derivatives can yield highly substituted γ-lactam structures. mdpi.com By analogy, this compound could potentially be used in novel MCRs, where the double bond and/or the ester functionalities participate in the reaction cascade to rapidly generate complex molecular scaffolds.
Advanced Spectroscopic and Chromatographic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy stands as an unparalleled tool for mapping the carbon-hydrogen framework of organic molecules. By observing the behavior of atomic nuclei in a magnetic field, chemists can deduce the precise arrangement of atoms and their chemical environments.
Proton NMR (¹H NMR) spectroscopy provides critical information about the number, type, and connectivity of hydrogen atoms within a molecule. For Dimethyl tetradec-7-enedioate, the ¹H NMR spectrum would be expected to exhibit characteristic signals corresponding to the different proton environments.
A detailed analysis of the ¹H NMR spectrum would reveal:
Olefinic Protons: The protons directly attached to the carbon-carbon double bond at the C7 and C8 positions would appear as a multiplet in the downfield region, typically between 5.3 and 5.5 ppm. The coupling pattern of these protons would provide insights into the stereochemistry (cis or trans) of the double bond.
Methoxy (B1213986) Protons: A sharp singlet peak at approximately 3.6-3.7 ppm would be indicative of the six equivalent protons of the two methyl ester groups.
Alpha-Methylene Protons: The protons on the carbon atoms adjacent to the carbonyl groups (C2 and C13) would resonate as triplets around 2.3 ppm due to coupling with the neighboring methylene (B1212753) protons.
Allylic Protons: The methylene protons adjacent to the double bond (C6 and C9) would appear as multiplets in the region of 2.0-2.2 ppm.
Aliphatic Methylene Protons: The remaining methylene protons in the aliphatic chain (C3, C4, C5, C10, C11, and C12) would produce a complex series of overlapping multiplets in the upfield region, typically between 1.2 and 1.6 ppm.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| H7, H8 (Olefinic) | 5.3-5.5 | Multiplet | 2H |
| OCH₃ (Ester) | ~3.67 | Singlet | 6H |
| H2, H13 (α to C=O) | ~2.3 | Triplet | 4H |
| H6, H9 (Allylic) | 2.0-2.2 | Multiplet | 4H |
| H3, H4, H5, H10, H11, H12 | 1.2-1.6 | Multiplet | 12H |
Note: Predicted values are based on standard chemical shift tables and may vary slightly depending on the solvent and experimental conditions.
Complementing the ¹H NMR data, Carbon-13 NMR (¹³C NMR) spectroscopy provides a count of the non-equivalent carbon atoms in the molecule and information about their chemical environment.
The ¹³C NMR spectrum of this compound would display distinct signals for each unique carbon atom:
Carbonyl Carbons: The two ester carbonyl carbons (C1 and C14) would appear far downfield, typically in the range of 173-175 ppm.
Olefinic Carbons: The sp² hybridized carbons of the double bond (C7 and C8) would resonate in the region of 128-132 ppm.
Methoxy Carbons: The carbon atoms of the two methyl ester groups would show a signal around 51-52 ppm.
Aliphatic Carbons: The remaining sp³ hybridized methylene carbons would appear in the upfield region of the spectrum, generally between 24 and 35 ppm.
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C1, C14 (C=O) | 173-175 |
| C7, C8 (=CH) | 128-132 |
| OCH₃ | 51-52 |
| C2, C13 (α to C=O) | ~34 |
| C6, C9 (Allylic) | ~27 |
| C3, C4, C5, C10, C11, C12 | 24-30 |
Note: Predicted values are based on standard chemical shift tables and may vary slightly depending on the solvent and experimental conditions.
To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecular fragments, two-dimensional (2D) NMR techniques are indispensable.
COSY (Correlation Spectroscopy): A COSY experiment would reveal correlations between protons that are coupled to each other, typically on adjacent carbon atoms. This would be crucial for tracing the proton-proton spin systems throughout the aliphatic chains and confirming the connectivity from the ester groups to the central double bond.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This powerful technique allows for the direct assignment of carbon signals based on their corresponding, and often more easily assigned, proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings between protons and carbons (typically over two or three bonds). This is particularly valuable for identifying quaternary carbons (like the carbonyl carbons) and for piecing together different molecular fragments by observing correlations between, for example, the methoxy protons and the carbonyl carbon, or the allylic protons and the olefinic carbons.
Mass Spectrometry (MS) Applications in Diester Analysis
Mass spectrometry is a fundamental technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), often to four or more decimal places. This precision allows for the determination of the elemental composition of the parent ion, which serves as a powerful confirmation of the molecular formula. For this compound (C₁₆H₂₈O₄), HRMS would be used to confirm the exact mass, distinguishing it from other compounds with the same nominal mass but different elemental compositions.
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This is particularly useful for analyzing reaction mixtures to assess purity and identify byproducts. In the context of this compound synthesis, GC-MS would be employed to separate the desired product from starting materials, isomers (such as those with different double bond positions), and other reaction impurities.
The mass spectrum of this compound obtained from GC-MS would show a molecular ion peak (M⁺) corresponding to its molecular weight. Furthermore, the fragmentation pattern would provide structural clues. Characteristic fragments would likely include the loss of a methoxy group (-OCH₃), the loss of a methoxycarbonyl group (-COOCH₃), and cleavage at various points along the aliphatic chain, particularly alpha to the double bond, which can help to pinpoint its location.
Interactive Data Table: Expected Mass Spectrometry Fragments for this compound
| m/z Value | Proposed Fragment | Significance |
| 284 | [M]⁺ | Molecular Ion |
| 253 | [M - OCH₃]⁺ | Loss of a methoxy group |
| 225 | [M - COOCH₃]⁺ | Loss of a methoxycarbonyl group |
| Various | Cleavage at C-C bonds | Provides information on the carbon skeleton |
Note: The fragmentation pattern can be complex and is influenced by the ionization method used.
Chromatographic Separation Techniques for Isolation and Purification
The synthesis or extraction of this compound often yields a mixture containing starting materials, byproducts, and isomers. researchgate.net Chromatographic techniques are essential for isolating the desired compound in high purity.
Column chromatography is a fundamental preparative technique used for purifying compounds on a gram to kilogram scale. The crude mixture is loaded onto a column packed with a solid adsorbent, typically silica (B1680970) gel, and a solvent (eluent) is passed through the column. Separation occurs based on the differential adsorption of the components to the stationary phase. For a moderately polar compound like this compound, a solvent system of increasing polarity, such as a gradient of ethyl acetate (B1210297) in heptane, is typically used. researchgate.net
Dry Column Vacuum Chromatography (DCVC) is an improved version of column chromatography that offers better resolution, speed, and reduced solvent consumption. researchgate.netkiku.dkyoutube.com The technique uses a shorter column of fine-particle silica gel, which is packed dry and then compacted under vacuum. kiku.dkcoconote.app The elution is performed by applying a vacuum to the bottom of the column, which pulls the solvent through. youtube.com This method allows for the use of a step-gradient of solvents with abrupt polarity changes without cracking the silica bed, leading to a highly efficient separation often comparable to TLC resolution. kiku.dk
Table 2: Comparison of Column Chromatography and DCVC for Purification
| Feature | Conventional Column Chromatography | Dry Column Vacuum Chromatography (DCVC) |
| Resolution | Good | Excellent, often better than TLC resolution kiku.dk |
| Speed | Slow (hours to days) | Fast (minutes to hours) youtube.comcoconote.app |
| Solvent Consumption | High | Low youtube.comcoconote.app |
| Silica Consumption | High | Low youtube.com |
| Scalability | Good | Excellent, up to >150 g per column kiku.dk |
| Elution | Isocratic or gradient elution | Step-gradient elution under vacuum researchgate.net |
| Packing | Wet or dry slurry packing | Dry packing kiku.dk |
| This table summarizes the key differences between the two techniques. |
For obtaining very high purity material on a smaller scale (milligrams to a few grams), Preparative Gas Chromatography (Prep-GC) is an effective technique. The principle is the same as analytical GC, but it utilizes larger columns (wider diameter) and can handle larger injection volumes. The separated components are collected (trapped) as they elute from the column. Prep-GC is particularly useful for separating geometric isomers (cis/trans) or other closely related impurities that are difficult to resolve by liquid chromatography. The main drawbacks are the limited sample capacity and the requirement that the compound be thermally stable at the operating temperatures.
High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative separation technique. For a non-polar compound like this compound, reversed-phase HPLC is the most suitable mode. In this setup, a non-polar stationary phase (e.g., C18-silica) is used with a polar mobile phase, such as a mixture of acetonitrile (B52724) and water. sielc.com The separation is based on the hydrophobic interactions between the analyte and the stationary phase.
HPLC offers high resolution and is readily scalable from analytical to preparative scale for purification. sielc.com While UV detection at low wavelengths (around 200-210 nm) can be used for the ester carbonyl groups, the lack of a strong chromophore in this compound means that other detectors, such as an Evaporative Light Scattering Detector (ELSD) or a Corona Charged Aerosol Detector (CAD), may provide more universal and sensitive detection for purity assessment and isolation. For structural confirmation, HPLC can be coupled with mass spectrometry (HPLC-MS).
Computational and Theoretical Investigations of Dimethyl Tetradec 7 Enedioate
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations are essential for understanding the three-dimensional structure and dynamic behavior of flexible molecules such as Dimethyl tetradec-7-enedioate.
The presence of multiple single bonds in the C14 chain of this compound allows for a vast number of possible conformations. Conformational analysis aims to identify the most stable, low-energy arrangements of the atoms. This is typically achieved by systematically rotating the dihedral angles of the rotatable bonds and calculating the potential energy of each resulting conformation using force fields.
Table 1: Hypothetical Relative Energies of Key Conformers of this compound
| Conformer Description | Dihedral Angles (Illustrative) | Relative Energy (kcal/mol) |
| Extended Linear-like | C5-C6-C7-C8 ≈ 180° (trans-like) | High |
| Bent (due to cis C=C) | C6-C7-C8-C9 ≈ 0° (cis) | Lower |
| Folded Conformations | Various gauche interactions | Lowest |
| Ester Group Orientations | Syn- and anti-periplanar | Variable |
This table is illustrative and presents theoretically plausible conformers and their expected relative energies. Actual values would require detailed computational analysis.
Molecular dynamics simulations could provide insights into how individual molecules of this compound interact with each other. These simulations model the movement of atoms over time, governed by the forces between them. Such studies would be crucial for understanding the bulk properties of the substance, such as its viscosity, melting point, and potential for self-assembly or aggregation.
The simulations would likely reveal that the dominant intermolecular forces are van der Waals interactions between the long hydrocarbon chains. The polar ester groups would also contribute through dipole-dipole interactions. The presence of the cis-double bond would likely disrupt efficient packing of the molecules, potentially leading to a lower melting point compared to its saturated analogue, dimethyl tetradecanedioate.
Quantum Chemical Calculations for Electronic Structure
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a more detailed understanding of the electronic structure and reactivity of a molecule.
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. libretexts.orgwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals indicate the most likely sites for nucleophilic and electrophilic attack.
For this compound, the HOMO is expected to be localized primarily around the carbon-carbon double bond, making this the most nucleophilic site and susceptible to attack by electrophiles. The LUMO, on the other hand, would likely be centered on the carbonyl carbons of the ester groups, indicating these are the most electrophilic sites and prone to attack by nucleophiles.
Table 2: Predicted Frontier Molecular Orbital Properties of this compound
| Orbital | Predicted Energy (eV) | Primary Localization | Implied Reactivity |
| HOMO | -8.5 to -7.5 | C7=C8 double bond | Nucleophilic site (reaction with electrophiles) |
| LUMO | +1.0 to +2.0 | Carbonyl carbons (C1 and C14) | Electrophilic site (reaction with nucleophiles) |
Note: The energy values are hypothetical and representative of what might be expected for a molecule of this type. The localization is predicted based on the functional groups present.
Quantum chemical calculations can be used to model potential chemical reactions involving this compound. For instance, the mechanism of hydrolysis of the ester groups or addition reactions at the double bond could be investigated. By calculating the energies of reactants, products, and, crucially, the transition states, the activation energy and feasibility of a reaction can be determined.
For example, a study of the acid-catalyzed hydrolysis would involve modeling the protonation of a carbonyl oxygen, followed by the nucleophilic attack of a water molecule. The calculations would identify the highest energy point along the reaction coordinate, which corresponds to the transition state, and thus provide the energy barrier for the reaction.
Structure-Reactivity Relationship Studies
By systematically modifying the structure of this compound in silico (e.g., changing the position of the double bond, altering the length of the alkyl chain, or substituting the methyl groups of the esters), a computational structure-reactivity relationship study could be performed. This would involve calculating key properties (such as HOMO/LUMO energies, dipole moments, and reaction barriers) for a series of related compounds.
Cheminformatics Approaches for Analog Prediction and Database Integration
Cheminformatics plays a pivotal role in modern computational chemistry, enabling the systematic analysis and prediction of chemical properties and biological activities. For a molecule such as this compound, these approaches are instrumental in identifying potential analogs with desirable characteristics and ensuring its proper integration and annotation within large chemical databases. This section explores the application of various cheminformatics methodologies to this specific diester.
The prediction of structurally similar molecules, or analogs, is a cornerstone of drug discovery and materials science. By identifying analogs of this compound, researchers can explore a wider chemical space to find compounds with potentially enhanced or modified properties. A common approach involves the use of molecular fingerprints, which are bit strings that encode the structural features of a molecule. By comparing the fingerprint of this compound with those of millions of other compounds in a database, one can rapidly identify close analogs.
Quantitative Structure-Activity Relationship (QSAR) models represent another powerful tool. Although direct biological activity data for this compound is not extensively available, hypothetical QSAR models can be constructed based on its structural features. These models correlate molecular descriptors (e.g., molecular weight, logP, number of hydrogen bond donors/acceptors) with a specific activity or property. For instance, a hypothetical QSAR model could be developed to predict the plasticizing efficiency of dicarboxylic acid esters, a potential application for this class of compounds.
The effective integration of this compound into chemical databases is crucial for its accessibility and utility to the scientific community. This process involves the calculation and deposition of various molecular identifiers and properties. Standard identifiers include the IUPAC name, CAS registry number, and SMILES (Simplified Molecular-Input Line-Entry System) string. Furthermore, calculated properties such as molecular weight, logP, and topological polar surface area (TPSA) are essential for database searchability and for initial in silico screening efforts.
While specific experimental studies on analog prediction for this compound are not prevalent in public literature, we can project the outcomes of typical cheminformatics workflows. A similarity search based on the Tanimoto coefficient, using a standard molecular fingerprint like the Morgan fingerprint, would likely identify other long-chain unsaturated diesters. These analogs would primarily vary in the length of the carbon chain, the position and stereochemistry of the double bond, and the nature of the ester alkyl groups.
The following table illustrates a hypothetical set of analogs for this compound that could be identified through a similarity search in a chemical database like PubChem or ZINC. The Tanimoto similarity would be calculated based on a comparison of their 2D structural fingerprints.
Table 1: Hypothetical Analogs of this compound Identified via Similarity Search
| Compound Name | Molecular Formula | Tanimoto Similarity (Hypothetical) | Key Structural Difference from this compound |
|---|---|---|---|
| Diethyl tetradec-7-enedioate | C₁₈H₃₂O₄ | 0.92 | Ethyl esters instead of methyl esters |
| Dimethyl dodec-6-enedioate | C₁₄H₂₄O₄ | 0.88 | Shorter C12 carbon chain |
| Dimethyl hexadec-8-enedioate | C₁₈H₃₂O₄ | 0.85 | Longer C16 carbon chain |
| Dimethyl (Z)-tetradec-7-enedioate | C₁₆H₂₈O₄ | 0.98 | Cis (Z) isomer of the double bond |
For database integration, a standard set of calculated molecular descriptors would be generated. These descriptors provide a rapid way to filter and compare compounds in large virtual screening campaigns.
Table 2: Calculated Molecular Descriptors for Database Integration of this compound
| Descriptor | Value | Significance |
|---|---|---|
| Molecular Weight | 284.42 g/mol | Basic property for identification and stoichiometric calculations. |
| cLogP | 4.8 | Indicates high lipophilicity and likely poor water solubility. |
| Topological Polar Surface Area (TPSA) | 52.6 Ų | Suggests moderate cell permeability. |
| Number of Rotatable Bonds | 15 | Indicates high conformational flexibility. |
| Hydrogen Bond Donors | 0 | Lacks the ability to donate hydrogen bonds. |
These cheminformatics approaches provide a foundational framework for understanding the chemical context of this compound, predicting its potential analogs, and ensuring its systematic integration into the broader landscape of chemical information.
Applications in Sustainable Materials and Chemical Intermediates
Role as a Bio-based Monomer for Polymer Synthesis
The bifunctional nature of dimethyl tetradec-7-enedioate makes it an attractive monomer for step-growth polymerization. It serves as a building block for high-performance polymers, offering a renewable carbon source for materials traditionally made from fossil fuels.
This compound is a key precursor for the synthesis of both polyesters and poly(ester-amide)s through polycondensation reactions. rsc.org When reacted with diols, it undergoes transesterification to form long-chain polyesters, releasing methanol (B129727) as a byproduct. researchgate.net Similarly, reaction with diamines or amino alcohols yields poly(ester-amide)s, which combine the beneficial properties of both polyesters and polyamides. magtech.com.cnrsc.org
The incorporation of this monomer influences the final properties of the polymer. The long aliphatic chain between the ester groups imparts flexibility and can lower the glass transition temperature, while the amide groups in poly(ester-amide)s introduce hydrogen bonding, which can enhance thermal stability and mechanical strength. rsc.orgnih.gov Research on analogous diesters derived from fatty acids, such as dimethyl octadec-9-enedioate, has demonstrated that these bio-based monomers can be successfully polymerized with various co-monomers to produce materials with a range of thermal and mechanical properties. rsc.org The process allows for the creation of polymers that are not only sourced from renewable feedstocks but are also potentially biodegradable. rsc.org
Table 1: Illustrative Properties of Polymers Derived from Bio-based Diesters
This table provides representative data based on polymers synthesized from analogous bio-based diesters to illustrate how the incorporation of monomers like this compound can influence polymer characteristics.
| Polymer Type | Co-monomer(s) | Bio-diester Content | Glass Transition Temp. (Tg) | Decomposition Temp. (TGA, 5% loss) | Key Characteristics |
| Polyester | 1,4-Butanediol | 100% | ~ -20 °C | ~ 350 °C | Flexible, semi-crystalline |
| Poly(ester-amide) | 1,8-Octanediamine | 100% | ~ 50 °C | ~ 380 °C | Tough, higher thermal stability |
| Co-polyester | 1,4-Butanediol, Dimethyl Terephthalate | 30% | ~ 15 °C | ~ 400 °C | Increased flexibility vs. pure aromatic polyester |
| Co-poly(ester-amide) | 1,3-Diaminopropane, 1,6-Hexanediol | 50% | ~ 74 °C | ~ 410 °C | Increased stiffness and Tg due to hydrogen bonding. nih.gov |
Note: Data is illustrative and compiled from studies on similar long-chain aliphatic diesters. rsc.orgnih.gov Actual values for polymers from this compound may vary.
The carbon-carbon double bond in the center of the this compound backbone is a crucial feature that allows for the creation of novel and complex polymer architectures. This site of unsaturation can remain intact during the initial polycondensation, acting as a latent reactive handle in the resulting polymer chain.
This functionality enables post-polymerization modifications, such as cross-linking. For instance, the double bonds can be activated by UV radiation or heat in the presence of a radical initiator to form covalent bonds between polymer chains, a process known as curing. mdpi.com This transforms a linear, thermoplastic material into a thermoset network with enhanced mechanical strength, solvent resistance, and thermal stability. This approach is valuable for developing bio-based coatings, adhesives, and elastomers. Furthermore, the double bond can be a site for other chemical reactions, such as epoxidation or hydrogenation, to further tailor the polymer's properties for specific applications.
Development of Renewable Chemical Building Blocks
Beyond polymerization, this compound serves as a versatile platform for producing other valuable renewable chemicals.
Long-chain diesters are known for their utility as high-performance lubricants and flexible plasticizers. Through the hydrogenation of its central double bond, this compound is converted into dimethyl tetradecanedioate, a saturated diester. This saturated analog possesses high thermal and oxidative stability, making it a suitable candidate for bio-based lubricant base oils. These lubricants are often characterized by a high viscosity index and good lubricity, and their bio-based origin offers enhanced biodegradability compared to mineral oil-based products.
Similarly, these long-chain esters can be used as primary or secondary plasticizers for polymers like polyvinyl chloride (PVC), increasing their flexibility and workability. Their low volatility and good compatibility make them a sustainable alternative to traditional phthalate-based plasticizers.
The unique structure of this compound makes it a valuable intermediate in the synthesis of fine chemicals, particularly macrocyclic compounds used in fragrances and pharmaceuticals. An analogous C18 diester, for example, is a known precursor to civetone, a key component in the perfume industry. scielo.br This transformation is typically achieved through an intramolecular Dieckmann condensation, where the two ester groups react to form a large ring structure, followed by hydrolysis and decarboxylation. scielo.br
Applying this principle, this compound could be used to synthesize a C13 macrocyclic ketone, another class of valuable fragrance compounds. Additionally, oxidative cleavage of the central double bond can yield shorter-chain dicarboxylic acids and monoesters, which are themselves useful building blocks for other chemical syntheses.
Contributions to Oleochemistry Research and Development
The synthesis and application of this compound and similar molecules are central to the advancement of oleochemistry, the science of converting fats and oils into industrial products. psu.eduscielo.br The primary route to this class of molecules is the olefin metathesis of fatty acid esters, such as methyl oleate (B1233923). psu.edu This catalytic reaction is a cornerstone of green chemistry because it is highly atom-efficient, often producing the desired diester and a co-product with minimal waste. psu.eduscielo.br
The ability to generate α,ω-bifunctional molecules like this compound from readily available, renewable feedstocks like vegetable oils represents a significant shift away from petrochemical dependence. rsc.orgscielo.br It showcases a sustainable pathway to create value-added chemicals that serve as platform molecules for a diverse range of products, from advanced polymers to specialized fine chemicals. psu.edu This research stimulates further innovation in catalyst development and process optimization to make bio-based manufacturing more efficient and economically competitive.
Information on "this compound" is Currently Unavailable
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(7Z)-7,8-dimethyl-7-tetradecene-1,13-diyne : A diyne compound with a different functional group arrangement.
Dimethyl maleate : A much smaller diester with a four-carbon chain.
Derivatives of tetradecenal and tetradecenone : These are aldehydes and ketones, which are functionally different from the requested diester.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
